molecular formula C10H10ClNO4S B14504875 2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate CAS No. 63924-53-8

2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate

Cat. No.: B14504875
CAS No.: 63924-53-8
M. Wt: 275.71 g/mol
InChI Key: BTZKNIAKSGYBSF-UHFFFAOYSA-N
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Description

2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate is an organic compound that features a unique combination of functional groups, including a chloropropenyl group, a benzenesulfonyl group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate typically involves the reaction of 2-chloroprop-2-en-1-ol with benzenesulfonyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chloropropenyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The benzenesulfonyl group can undergo oxidation to form sulfonic acids or sulfonates.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.

    Hydrolysis Agents: Acidic or basic aqueous solutions are used for hydrolysis reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products such as amines, thiols, or ethers can be formed.

    Hydrolysis Products: The primary amine and carbon dioxide are the major products of hydrolysis.

    Oxidation Products: Sulfonic acids or sulfonates are the major products of oxidation.

Scientific Research Applications

2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Materials Science: It is used in the preparation of functionalized polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate involves the interaction of its functional groups with specific molecular targets. The chloropropenyl group can undergo nucleophilic substitution, while the benzenesulfonyl group can participate in electrophilic reactions. The carbamate group can form hydrogen bonds and interact with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroprop-2-en-1-yl (benzenesulfonyl)carbamate: Unique due to the presence of both chloropropenyl and benzenesulfonyl groups.

    Benzenesulfonyl Chloride: Lacks the carbamate and chloropropenyl groups, primarily used in sulfonamide synthesis.

    2-Chloroprop-2-en-1-yl Carbamate: Lacks the benzenesulfonyl group, used in different synthetic applications.

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

CAS No.

63924-53-8

Molecular Formula

C10H10ClNO4S

Molecular Weight

275.71 g/mol

IUPAC Name

2-chloroprop-2-enyl N-(benzenesulfonyl)carbamate

InChI

InChI=1S/C10H10ClNO4S/c1-8(11)7-16-10(13)12-17(14,15)9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,13)

InChI Key

BTZKNIAKSGYBSF-UHFFFAOYSA-N

Canonical SMILES

C=C(COC(=O)NS(=O)(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

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